molecular formula C11H18O2 B14521453 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one CAS No. 62519-13-5

1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one

Cat. No.: B14521453
CAS No.: 62519-13-5
M. Wt: 182.26 g/mol
InChI Key: QKZGVCDNJGGDLH-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one is an organic compound characterized by a cyclohexene ring attached to a hydroxypentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one typically involves the reaction of cyclohexanone with appropriate reagents to introduce the hydroxypentanone moiety. One common method involves the use of triethylsilyl chloride and sodium iodide in anhydrous acetonitrile, followed by the addition of triethylamine . The reaction mixture is stirred at ambient temperature and then quenched with water to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

    Oxidation: Formation of 1-(Cyclohex-1-EN-1-YL)-5-oxopentan-1-one.

    Reduction: Formation of 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentanol.

    Substitution: Formation of halogenated derivatives like 1-(Cyclohex-1-EN-1-YL)-5-chloropentan-1-one.

Scientific Research Applications

1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the context of its use .

Comparison with Similar Compounds

    1-(Cyclohex-1-EN-1-YL)piperidine: Shares the cyclohexene ring but differs in the attached functional group.

    1-(Cyclohex-1-EN-1-YL)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a similar cyclohexene ring but with a more complex structure.

Uniqueness: 1-(Cyclohex-1-EN-1-YL)-5-hydroxypentan-1-one is unique due to its specific combination of a cyclohexene ring and a hydroxypentanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62519-13-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-5-hydroxypentan-1-one

InChI

InChI=1S/C11H18O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h6,12H,1-5,7-9H2

InChI Key

QKZGVCDNJGGDLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)CCCCO

Origin of Product

United States

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